molecular formula C25H27N3O5 B2662106 1-(1-(9H-xanthene-9-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2034292-06-1

1-(1-(9H-xanthene-9-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No. B2662106
CAS RN: 2034292-06-1
M. Wt: 449.507
InChI Key: KDUJONBKPLSCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(9H-xanthene-9-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C25H27N3O5 and its molecular weight is 449.507. The purity is usually 95%.
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Scientific Research Applications

Hypoglycemic Activity and Molecular Design

One study focused on the design, synthesis, and evaluation of a series of thiazolidine-2,4-diones, which are structurally related to the given compound, for their hypoglycemic activity. These compounds were tested for their effects on insulin-induced adipocyte differentiation and their hypoglycemic activity in vivo, demonstrating potential applications in diabetes management (Oguchi et al., 2000).

Electrochemical Analysis

Another research avenue involved the electrochemical behavior of new hydantoin derivatives, including compounds similar to the one , at the glassy carbon electrode. This study aimed to understand the electrochemical oxidation mechanisms of these compounds, which could have implications for biochemical sensor applications (Nosheen et al., 2012).

NLO Analysis and DFT Study

A detailed study on the synthesis, structural, thermochemical, and electronic absorption spectral analysis of novel imidazolidine-2,4-dione derivatives, including non-linear optical (NLO) properties and density functional theory (DFT) calculations, was conducted. This research provides insights into the molecular properties and potential applications in materials science (Halim & Ibrahim, 2021).

Anti-Arrhythmic Activity

Research into the synthesis and structure-activity relationship of new 5-arylidene imidazolidine-2,4-dione derivatives showcased potential applications in developing anti-arrhythmic drugs. The study evaluated the compounds' effects on electrocardiogram parameters and anti-arrhythmic activity in vivo, indicating their therapeutic potential (Pękala et al., 2005).

Structural and Spectral Analysis

Another important contribution to the understanding of imidazolidine-2,4-diones involves the synthesis and spectral analysis of racemic compounds. This work included X-ray diffraction studies to confirm the molecular structure, providing a foundation for further exploration of these compounds in various scientific domains (Prasad et al., 2018).

properties

IUPAC Name

3-(2-methoxyethyl)-1-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-32-15-14-27-22(29)16-28(25(27)31)17-10-12-26(13-11-17)24(30)23-18-6-2-4-8-20(18)33-21-9-5-3-7-19(21)23/h2-9,17,23H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUJONBKPLSCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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